(4aR,7aS)-octahydrofuro[3,4-b]pyrazine dihydrochloride
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Overview
Description
(4aR,7aS)-octahydrofuro[3,4-b]pyrazine dihydrochloride is a nitrogen-containing heterocyclic compound It is characterized by its unique structure, which includes a furo[3,4-b]pyrazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,7aS)-octahydrofuro[3,4-b]pyrazine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable pyrazine derivative with a furan ring precursor. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters. The purification process typically involves crystallization or chromatography techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4aR,7aS)-octahydrofuro[3,4-b]pyrazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common reagents include halogens or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
(4aR,7aS)-octahydrofuro[3,4-b]pyrazine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of (4aR,7aS)-octahydrofuro[3,4-b]pyrazine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar pyrazine ring system and exhibit various biological activities.
Thienopyrazine derivatives: These compounds have a sulfur-containing ring and are studied for their potential therapeutic applications.
Uniqueness
(4aR,7aS)-octahydrofuro[3,4-b]pyrazine dihydrochloride is unique due to its specific furo[3,4-b]pyrazine ring system, which imparts distinct chemical and biological properties. Its stereochemistry also plays a crucial role in its reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C6H14Cl2N2O |
---|---|
Molecular Weight |
201.09 g/mol |
IUPAC Name |
(4aS,7aR)-1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyrazine;dihydrochloride |
InChI |
InChI=1S/C6H12N2O.2ClH/c1-2-8-6-4-9-3-5(6)7-1;;/h5-8H,1-4H2;2*1H/t5-,6+;; |
InChI Key |
JFXSMOMVWBNPEI-RUTFAPCESA-N |
Isomeric SMILES |
C1CN[C@H]2COC[C@H]2N1.Cl.Cl |
Canonical SMILES |
C1CNC2COCC2N1.Cl.Cl |
Origin of Product |
United States |
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